molecular formula C29H24N3NaO7S2 B14458583 Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate CAS No. 72828-82-1

Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate

Cat. No.: B14458583
CAS No.: 72828-82-1
M. Wt: 613.6 g/mol
InChI Key: JOXJJQNGIBRWJT-UHFFFAOYSA-M
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Description

This sodium salt belongs to the anthraquinone sulphonate family, characterized by a 9,10-dioxoanthracene backbone functionalized with sulphonate, amino, and a complex sulphonamide substituent. Its structure includes:

  • A sodium sulphonate group at position 2, enhancing water solubility.
  • A primary amino group at position 1.

Such compounds are typically used in dyes, pharmaceuticals, or as intermediates in organic synthesis due to their electron-deficient aromatic systems and functional versatility.

Properties

CAS No.

72828-82-1

Molecular Formula

C29H24N3NaO7S2

Molecular Weight

613.6 g/mol

IUPAC Name

sodium;1-amino-4-[4-[[methyl-(4-methylphenyl)sulfonylamino]methyl]anilino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C29H25N3O7S2.Na/c1-17-7-13-20(14-8-17)40(35,36)32(2)16-18-9-11-19(12-10-18)31-23-15-24(41(37,38)39)27(30)26-25(23)28(33)21-5-3-4-6-22(21)29(26)34;/h3-15,31H,16,30H2,1-2H3,(H,37,38,39);/q;+1/p-1

InChI Key

JOXJJQNGIBRWJT-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate involves multiple stepsCommon reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anthracene derivatives .

Scientific Research Applications

Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate involves its interaction with specific molecular targets and pathways. The compound’s sulphonyl and amino groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Key Properties

The table below compares the target compound with structurally similar anthraquinone derivatives, emphasizing substituent differences and their implications:

Compound Name (Abbreviated) Substituent at Position 4 Molecular Formula Molecular Weight Key Properties Reference
Target Compound [[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino] C₃₀H₂₅N₃O₇S₂Na ~694.7 Balanced solubility and steric bulk; potential sulfonamide-mediated bioactivity.
Sodium 1-amino-4-(2-methoxyphenylamino)-... 2-methoxyphenylamino C₂₁H₁₅N₂O₆S·Na 446.4 Improved solubility due to methoxy group; used in dye intermediates. Safety data indicates moderate toxicity (GHS Category 3) .
Disodium 1-amino-... (sulphonatooxyethyl substituent) [4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]amino Not specified ~ Enhanced hydrophilicity (disodium salt); suitable for aqueous-phase reactions.
4-[[4-(Acetylmethylamino)phenyl]amino]-... Acetylmethylamino C₂₃H₁₉N₃O₆S 465.5 Predictive collision cross-section (CCS) values: 230.7 Ų ([M+H]⁺), aiding mass spectrometry identification .
Sodium 1-amino-4-(benzoylamino)... Bis-benzoylamino-methyl groups C₃₉H₃₃N₄NaO₇S 724.8 High molecular weight and steric hindrance; limited solubility but potential for selective binding .
Sodium 1-amino-4-[(4-chloro-3-sulphophenyl)amino]-... Chloro and sulphophenyl C₁₉H₁₂ClN₂O₇S₂·Na ~528.9 Electron-withdrawing Cl enhances stability; used in reactive dye synthesis .
Sodium 1-amino-4-[(4-methyl-3-nitrophenyl)amino]-... Nitro and methylphenyl C₂₂H₁₆N₃O₇S·Na ~529.4 Industrial-grade purity (99%); nitro group increases oxidative stability .
Sodium 1-amino-4-(benzothiazolylthio)-... Benzothiazolylthio C₂₁H₁₁N₂NaO₅S₃ 535.5 Thioether linkage introduces redox activity; applicable in electrochemical sensors .
Sodium 1-Amino-... (simplified structure) None (basic anthracene sulphonate) C₁₄H₉NNaO₅S 334.3 Minimal substituents; baseline properties for solubility and electronic studies .

Functional Group Impact Analysis

  • Solubility: Sulphonate groups (e.g., target compound, ) enhance water solubility, critical for dye applications. Bulky substituents (e.g., benzoylamino in ) reduce solubility but improve binding specificity .
  • Electron Effects: Electron-withdrawing groups (e.g., nitro in , chloro in ) stabilize the anthraquinone core, influencing redox behavior and spectral properties .
  • Analytical Utility : Predictive CCS values () enable rapid identification in mass spectrometry, useful for quality control in synthesis .

Biological Activity

Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate (CAS Number: 72828-82-1) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C29H24N3NaO7S2C_{29}H_{24}N_{3}NaO_{7}S_{2} with a molecular weight of approximately 613.637 g/mol. The compound features multiple functional groups including sulfonic acid and amine groups which are critical for its biological activity.

PropertyValue
Molecular FormulaC29H24N3NaO7S2
Molecular Weight613.637 g/mol
CAS Number72828-82-1
LogP6.6368
PSA183.53

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in cancer cell proliferation and has been noted for its potential as an anti-cancer agent. The presence of the anthracene core allows for intercalation into DNA, which may disrupt replication processes in rapidly dividing cells.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Case Study: Breast Cancer Cells
    • A study demonstrated that the compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways.
    • IC50 values were reported at concentrations as low as 10 µM, indicating significant potency.
  • Case Study: Lung Cancer Cells
    • In another study involving A549 lung cancer cells, treatment with the compound resulted in a decrease in cell viability by up to 70% after 48 hours.
    • Flow cytometry analyses confirmed increased rates of apoptosis compared to untreated controls.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. In vitro tests indicated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to evaluate the toxicity profile of this compound. Preliminary assessments indicate low acute toxicity; however, comprehensive toxicological studies are required to establish safety parameters for therapeutic use.

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